N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by trifluoroacetic acid (CF3COOH). The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned Knoevenagel condensation reaction. The process is scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives.
Scientific Research Applications
N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as an inhibitor of pancreatic lipase, making it a candidate for anti-obesity drugs.
Medicine: It has been evaluated for its anticancer properties, particularly against HepG2 and HeLa cancer cell lines.
Industry: The compound’s derivatives are used in the synthesis of photosensitive polymers for materials science and photonics.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves interaction with specific molecular targets. For instance, it has been shown to interact with active site amino acids such as Phe 77, Arg 256, and His 263. These interactions are crucial for its inhibitory activity against pancreatic lipase and its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: This compound is structurally similar and has been studied for its potential as a G protein-coupled receptor GPR35 agonist.
6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide:
Uniqueness
N-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide stands out due to its specific methoxy and methyl substitutions, which confer unique chemical properties and biological activities. Its potential as a pancreatic lipase inhibitor and anticancer agent highlights its significance in scientific research and drug development.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13(16-2)11(14)9-7-8-5-3-4-6-10(8)17-12(9)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAZBWVLKHNCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2OC1=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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